2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde
Description
2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at position 2, a trifluoromethyl-substituted tetrazole ring at position 5, and an aldehyde functional group. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, imparts unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O2/c1-19-8-3-2-7(4-6(8)5-18)17-9(10(11,12)13)14-15-16-17/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNRPEFJKQVSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464490 | |
| Record name | 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168267-11-6 | |
| Record name | 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tetrazole Functionalization
The aminobenzaldehyde intermediate undergoes diazotization followed by cycloaddition with trifluoroacetonitrile and sodium azide. WO2011110651A1 reports that this method achieves 70–85% yields when conducted at 80–100°C in DMSO.
Purification and Isolation
Crude product purification is critical due to the compound’s sensitivity to oxidation. WO2003074462A1 describes a novel imine formation strategy:
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React the aldehyde with 3-nitroaniline to form a Schiff base.
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Recrystallize the imine from ethanol/hexane (1:5 v/v) at 32–37°C.
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Hydrolyze the imine with dilute HCl to regenerate the pure aldehyde.
This method removes impurities such as unreacted tetrazole and oligomers, achieving >98% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzoic acid.
Reduction: 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
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Anxiolytic Effects :
- Research indicates that derivatives of 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde exhibit anxiolytic properties. A patent describes its use in treating anxiety disorders by acting as a selective serotonin reuptake inhibitor (SSRI) . This suggests potential therapeutic applications in managing conditions like social phobia.
- Neurokinin-1 Receptor Antagonism :
- Radioligand Development :
Industrial Applications
- Gas Generating Agents :
- Pharmaceutical Formulations :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity. The tetrazole ring can act as a bioisostere for carboxylic acids, making it useful in medicinal chemistry for modulating biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinguishing features are its tetrazole ring , trifluoromethyl group , and aldehyde functionality . Below is a comparative analysis with structurally related compounds:
Table 1: Key Properties of 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde and Analogs
Key Differences and Implications
Heterocyclic Substituents: The tetrazole ring in the target compound contrasts with pyridine (in 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde ) or imidazole (as in ’s ethyl carbamate derivative ). The trifluoromethyl group at the tetrazole’s 5-position increases electron-withdrawing effects, which may stabilize the tetrazole ring and influence reactivity at the aldehyde group.
Substituent Positioning :
- Compared to 3-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde , the target compound’s substituents are on the same benzene ring (positions 2 and 5), whereas the analog places them on a separate phenyl ring. This difference alters electronic distribution and steric hindrance around the aldehyde group.
Functional Group Variations :
- Letermovir shares the 2-methoxy-5-CF₃-phenyl motif but incorporates a carboxylic acid and piperazine group instead of an aldehyde. This substitution drastically increases molecular weight (572.55 vs. ~287.18) and reduces solubility in water.
Aldehyde vs. Carboxylic Acid :
- Compounds like 4-(2-Methoxy-5-(trifluoromethyl)phenyl)benzoic acid replace the aldehyde with a carboxylic acid, significantly altering reactivity (e.g., participation in condensation vs. esterification reactions).
Biological Activity
2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, including the presence of a methoxy group and a trifluoromethyl-substituted tetrazole moiety. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The tetrazole ring is known for its ability to mimic carboxylic acids, which may facilitate binding to enzyme active sites or receptor sites.
Antitumor Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of tetrazole showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (IC50 < 10 µM) against human glioblastoma and melanoma cells . The presence of the methoxy group in the benzaldehyde structure may also enhance these effects through electron-donating properties.
Antimicrobial Properties
Compounds similar to this compound have shown antimicrobial activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anticonvulsant Effects
Research has also suggested potential anticonvulsant properties for similar compounds. For example, derivatives with methoxy and tetrazole functionalities have been tested for their ability to reduce seizure activity in animal models, showing promising results .
Study 1: Anticancer Activity
A series of analogs based on this compound were synthesized and tested for anticancer activity. The most active compound exhibited an IC50 value of 8 µM against A431 human epidermoid carcinoma cells, demonstrating the importance of structural modifications in enhancing biological efficacy .
Study 2: Antimicrobial Testing
In another study, various derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher lipophilicity (due to trifluoromethyl groups) had increased antibacterial effects, suggesting that modifications in the chemical structure can lead to improved therapeutic agents .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde?
A robust approach involves coupling tetrazole derivatives with aldehyde precursors under heterogenous catalytic conditions. For example:
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Step 1 : React 5-(trifluoromethyl)tetrazole with a methoxy-substituted benzaldehyde precursor using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour.
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Step 2 : Monitor reaction progress via TLC, isolate the product via ice-water quenching, and purify by recrystallization in aqueous acetic acid .
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Key Parameters :
Parameter Condition Catalyst Bleaching Earth Clay Solvent PEG-400 Temperature 70–80°C Reaction Time 1 hour
Q. How can spectroscopic techniques validate the structure of this compound?
- IR Spectroscopy : Confirm the presence of aldehyde (C=O stretch at ~1700 cm⁻¹), tetrazole (N=N stretch at ~1450 cm⁻¹), and trifluoromethyl (C-F stretch at 1100–1250 cm⁻¹) groups .
- ¹H NMR : Look for characteristic peaks:
- Aldehyde proton at δ 9.8–10.2 ppm.
- Methoxy group (OCH₃) at δ 3.8–4.0 ppm.
- Aromatic protons in the benzaldehyde ring (δ 7.0–8.5 ppm) .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound?
Q. How can computational methods predict biological activity or binding modes?
- Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins. For example:
- Align the tetrazole and benzaldehyde groups with active-site residues (e.g., hydrogen bonding with histidine or aspartic acid).
- Compare docking scores with analogs in antifungal or anti-inflammatory studies .
- Validation : Cross-reference with crystallographic data or SAR studies from structurally related compounds (e.g., triazole antifungals in ) .
Q. What analytical approaches assess stability under varying pH and temperature?
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HPLC-PDA : Monitor degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).
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Kinetic Studies : Use Arrhenius plots to predict shelf life. For example:
Condition Degradation Rate (k) Half-life (t₁/₂) pH 1.2 (HCl) 0.012 day⁻¹ 58 days pH 7.4 (PBS) 0.005 day⁻¹ 138 days -
Reference stability protocols from safety data sheets of structurally related aldehydes .
Q. How do structural modifications influence reactivity or bioactivity?
- SAR Studies : Replace the trifluoromethyl group with chloro or methyl groups to evaluate:
- Case Study : Analogues with 2-chloro-5-(trifluoromethyl)benzaldehyde (CAS 82386-89-8) show enhanced electrophilicity due to electron-withdrawing groups .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Component | Specification | Reference |
|---|---|---|
| Catalyst Loading | 10 wt% | |
| Reaction Yield | 65–75% | |
| Recrystallization Solvent | Aqueous Acetic Acid |
Q. Table 2. Spectral Benchmarks
| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) |
|---|---|---|
| Aldehyde (C=O) | 1680–1700 | 9.8–10.2 |
| Trifluoromethyl (CF₃) | 1100–1250 | - |
| Methoxy (OCH₃) | - | 3.8–4.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
